5-[(Methylamino)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
5-[(Methylamino)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methylamino group attached to the triazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Methylamino)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 1H-1,2,4-triazole-3-amine with formaldehyde and methylamine. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as methanol or ethanol. The reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to yield the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-[(Methylamino)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halides, alkoxides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Scientific Research Applications
5-[(Methylamino)methyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-[(Methylamino)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of antimicrobial activity, the compound may disrupt the cell membrane or interfere with nucleic acid synthesis, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Methylamine: A simpler amine with a similar methylamino group but lacking the triazole ring.
1H-1,2,4-Triazole: The parent compound without the methylamino group.
5-(Methylamino)-1H-1,2,4-triazole: A closely related compound with a similar structure but different substitution pattern.
Uniqueness
5-[(Methylamino)methyl]-1H-1,2,4-triazol-3-amine is unique due to the presence of both the triazole ring and the methylamino group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C4H9N5 |
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Molecular Weight |
127.15 g/mol |
IUPAC Name |
5-(methylaminomethyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C4H9N5/c1-6-2-3-7-4(5)9-8-3/h6H,2H2,1H3,(H3,5,7,8,9) |
InChI Key |
GXPKNGCADCTDOC-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC(=NN1)N |
Origin of Product |
United States |
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